4-tert-butyl-N-hydroxybenzamide

描述

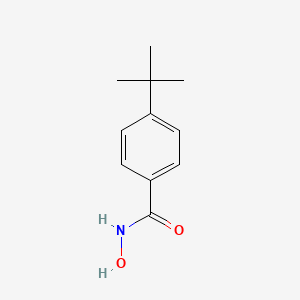

4-叔丁基-N-羟基苯甲酰胺是一种合成的有机化合物,其分子式为C11H15NO2,分子量为193.24 g/mol . 它以其潜在的治疗和环境应用而闻名. 该化合物以其连接在氮原子上的叔丁基和连接在苯环上的羟基为特征。

准备方法

合成路线和反应条件

合成 4-叔丁基-N-羟基苯甲酰胺的一种有效方法是利用草酸二水合物在无溶剂条件下使腈与叔丁酸乙酯或叔丁醇反应 . 该方法的优势在于,由于简化了实验程序和后处理技术,从而减少了污染和处理成本。

另一种方法是使对硝基苯甲酰氯与叔丁胺缩合反应生成 N-叔丁基-4-硝基苯甲酰胺,然后通过催化氢化将其还原为 N-叔丁基-4-氨基苯甲酰胺 . 该方法使用甲苯和水作为混合溶剂,涉及一系列温度控制的反应以提高产率。

工业生产方法

4-叔丁基-N-羟基苯甲酰胺的工业生产方法没有得到广泛的记载。 考虑到无溶剂反应的环境和成本效益以及使用易于获得的试剂,上述方法可以扩大到工业应用。

化学反应分析

反应类型

4-叔丁基-N-羟基苯甲酰胺会经历各种化学反应,包括:

氧化: 羟基可以被氧化生成相应的醌。

还原: 中间体的硝基可以被还原为胺。

取代: 叔丁基可以参与亲电取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用负载在碳上的钯 (Pd/C) 进行催化氢化。

取代: 亲电取代反应通常使用硫酸 (H2SO4) 或硝酸 (HNO3) 等试剂。

形成的主要产物

氧化: 醌和其他氧化衍生物。

还原: 胺和其他还原衍生物。

取代: 取决于所使用的亲电试剂,各种取代苯甲酰胺。

科学研究应用

作用机制

4-叔丁基-N-羟基苯甲酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。羟基可以与生物分子形成氢键,从而影响它们的活性。 叔丁基提供空间位阻,影响化合物的结合亲和力和选择性 . 确切的分子靶标和途径仍在研究中,但该化合物的结构表明可能与参与各种生物过程的酶和受体相互作用 .

相似化合物的比较

类似化合物

独特性

4-叔丁基-N-羟基苯甲酰胺的独特之处在于苯环上同时存在叔丁基和羟基。这种组合提供了独特的化学和生物学特性,使其成为各种应用的宝贵化合物。它能够经历多种类型的化学反应及其潜在的治疗应用进一步突出了其与类似化合物相比的独特性。

生物活性

4-tert-butyl-N-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. It has been studied for its potential applications in agriculture, medicine, and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound primarily acts through the inhibition of histone deacetylase 1 (HDAC1), a key enzyme involved in the regulation of gene expression. HDAC1 plays a crucial role in epigenetic regulation, affecting processes such as cell cycle progression and differentiation. By inhibiting HDAC1, this compound can alter gene expression patterns, leading to various biological effects including antiproliferative activity in cancer cells .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against several cancer cell lines. For instance, it has shown effectiveness against multiple myeloma and mycosis fungoides, indicating its potential as an anticancer agent . The compound's ability to induce apoptosis and inhibit cell proliferation in these models suggests a promising avenue for cancer therapy.

Antibacterial Activity

The compound also possesses antibacterial properties, particularly through its modulation of bacterial quorum sensing and phototoxic effects. These characteristics make it a candidate for developing novel antibacterial strategies, especially in light of rising antibiotic resistance.

Plant Growth Promotion

In agricultural studies, this compound has been noted for its ability to promote plant growth at low concentrations. It enhances biomass accumulation and stimulates various developmental processes in plants, suggesting its utility as a biofertilizer or biostimulant .

Case Studies and Research Findings

Pharmacological Applications

The potential applications of this compound extend into pharmacology due to its diverse biological effects:

- Cancer Therapy : Its HDAC inhibition suggests roles in cancer treatment regimens.

- Antimicrobial Agents : The antibacterial properties may lead to new formulations against resistant strains.

- Agricultural Enhancements : Its growth-promoting effects position it as a sustainable alternative to synthetic fertilizers.

属性

IUPAC Name |

4-tert-butyl-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTKRCPHQXJOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613051 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62034-73-5 | |

| Record name | 4-tert-Butyl-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。